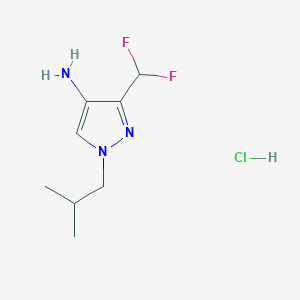
6-Chloro-2,3-difluoroaniline
Descripción general
Descripción
6-Chloro-2,3-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the benzene ring is substituted with a chlorine atom at the 6th position and two fluorine atoms at the 2nd and 3rd positions. This compound is colorless and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 6-chloroaniline using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2).
Nucleophilic Aromatic Substitution: Another method is the nucleophilic aromatic substitution of 2,3-difluorobenzonitrile with an amine source.
Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination reactions under controlled conditions to ensure safety and yield optimization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group, producing different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution often uses halogens or nitration reagents, while nucleophilic substitution may involve strong bases or nucleophiles.
Major Products Formed:
Oxidation Products: Nitro derivatives, such as 6-chloro-2,3-difluoronitrobenzene.
Reduction Products: Various amines, including this compound itself.
Substitution Products: Substituted anilines with different functional groups attached to the benzene ring.
Aplicaciones Científicas De Investigación
6-Chloro-2,3-difluoroaniline is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and the development of new drugs.
Medicine: It is utilized in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: It is employed in the production of dyes, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-chloro-2,3-difluoroaniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
6-Chloro-2,3-difluoroaniline is similar to other dichloroanilines and difluoroanilines, but its unique combination of chlorine and fluorine atoms gives it distinct chemical properties. Some similar compounds include:
2,3-Dichloroaniline: Similar structure but lacks fluorine atoms.
2,6-Difluoroaniline: Similar structure but lacks chlorine atoms.
2-Chloro-4,6-difluoroaniline: Different positions of chlorine and fluorine atoms.
These compounds differ in their reactivity and applications due to the varying positions and types of substituents on the benzene ring.
Propiedades
IUPAC Name |
6-chloro-2,3-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLYPLRDZHWMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302766 | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-77-4 | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)


![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)
![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)
![Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B1433165.png)
![3-(2-oxo-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-3-ium bromide](/img/structure/B1433167.png)

![methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1433169.png)
![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)
![methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1433173.png)

![2,5-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1433175.png)

